Chemical Properties of 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid: A Technical Guide
Chemical Properties of 5-Bromo-3-chloro-1H-indole-2-carboxylic Acid: A Technical Guide
Executive Summary
5-Bromo-3-chloro-1H-indole-2-carboxylic acid (CAS: Derivative of 7254-19-5) represents a highly specialized scaffold in medicinal chemistry. Unlike simple indoles, this molecule features a "push-pull" electronic environment and distinct regioselective handles: a carboxylic acid at C2, a labile chlorine at C3, and a reactive bromine at C5.
This guide provides a technical deep-dive into its physicochemical profile, synthetic pathways, and orthogonal reactivity. It is designed to serve as a blueprint for utilizing this compound as an intermediate for kinase inhibitors (e.g., EGFR, VEGFR), antiviral agents, and allosteric modulators.
Physicochemical Profile
Understanding the physical baseline is critical for assay development and formulation.
| Property | Value / Description | Technical Note |
| Molecular Formula | C₉H₅BrClNO₂ | |
| Molecular Weight | 274.49 g/mol | Significant heavy atom contribution. |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation products. |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar solvents (Hexane). |
| pKa (COOH) | ~3.2 – 3.5 | Stronger acid than benzoic acid due to the electron-withdrawing inductive effect of the indole nitrogen and halogens. |
| pKa (NH) | ~15.5 | Weakly acidic; requires strong bases (NaH, KOtBu) for deprotonation. |
| LogP | ~3.1 (Predicted) | Moderate lipophilicity; suitable for drug-like space. |
Synthetic Methodologies
The synthesis of 5-bromo-3-chloro-1H-indole-2-carboxylic acid is rarely done de novo from acyclic precursors due to regioselectivity issues. The industry-standard approach relies on the Late-Stage C3-Functionalization of the 5-bromoindole-2-carboxylic acid precursor.
Protocol: Electrophilic Chlorination at C3
Rationale: The C3 position of the indole ring is the most electron-rich and susceptible to electrophilic attack. Using N-chlorosuccinimide (NCS) allows for mild, controlled chlorination without over-halogenating the benzene ring.
Step-by-Step Methodology
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Preparation: Dissolve 5-bromo-1H-indole-2-carboxylic acid (1.0 eq) in DMF (0.5 M concentration). DMF is chosen to solubilize the starting material and stabilize the charged intermediates.
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Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C.
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Critical Control Point: Maintain low temperature to prevent decarboxylation or chlorination at the C4/C6 positions.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS (Target Mass: ~274/276 m/z).
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Quench & Isolation: Pour the reaction mixture into ice-water (10x volume). The product will precipitate.
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Purification: Filter the solid, wash with water to remove succinimide byproduct, and recrystallize from Ethanol/Water if necessary.
Validation: The disappearance of the C3-proton signal in ^1H-NMR (typically a doublet or singlet around 7.0–7.5 ppm depending on solvent) confirms substitution.
Chemo-Selectivity & Reactivity Profile
The utility of this molecule lies in its Orthogonal Reactivity . It possesses four distinct reaction centers, each addressable under specific conditions.
The Halogen Interface (C5-Br vs. C3-Cl)
This is the most critical aspect for library generation. The C5-Bromine is significantly more reactive towards Palladium-catalyzed cross-coupling than the C3-Chlorine.
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C5-Br (High Reactivity): Located on the benzene ring, it undergoes oxidative addition with Pd(0) readily.
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Application: Suzuki-Miyaura, Buchwald-Hartwig amination.
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C3-Cl (Low Reactivity): Located on the electron-rich pyrrole ring and sterically hindered by the C2-COOH. It resists oxidative addition unless specialized ligands (e.g., XPhos, RuPhos) and forcing conditions are used.
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Strategic Advantage: This allows for chemoselective functionalization at C5 retaining the C3-Cl for later modification or as a steric blocker.
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The Carboxylic Acid (C2-COOH)[1]
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Amidation: Standard coupling reagents (HATU, EDC/HOBt) work well. However, the adjacent C3-Cl provides steric bulk, often requiring longer reaction times.
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Decarboxylation: Indole-2-carboxylic acids are prone to thermal decarboxylation.
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Warning: Avoid temperatures >150°C in acidic media unless decarboxylation is the intended outcome (to yield 5-bromo-3-chloroindole).
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The Indole Nitrogen (N1-H)
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Alkylation: Can be alkylated using alkyl halides and bases (Cs₂CO₃ or NaH).
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Protection: Often protected as a sulfonamide (e.g., Tosyl) to modulate the electron density of the ring, facilitating or hindering coupling reactions at the halogens.
Visualization: Reactivity & Synthesis Pathways[2]
The following diagram illustrates the orthogonal functionalization logic.
Figure 1: Orthogonal reactivity map demonstrating the chemoselective functionalization of the 5-bromo-3-chloro-1H-indole-2-carboxylic acid scaffold.
Experimental Protocol: Suzuki Coupling at C5
This protocol demonstrates the selectivity of the Bromine over the Chlorine.
Objective: Synthesize 5-(4-fluorophenyl)-3-chloro-1H-indole-2-carboxylic acid.
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Reagents:
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Substrate: 5-bromo-3-chloro-1H-indole-2-carboxylic acid (1.0 eq)
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Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq)
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Catalyst: Pd(dppf)Cl₂ (5 mol%)
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Base: K₂CO₃ (3.0 eq, 2M aqueous solution)
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Solvent: 1,4-Dioxane (degassed)
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Procedure:
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Combine substrate, boronic acid, and catalyst in a reaction vial.
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Purge with Nitrogen/Argon for 5 minutes (Oxygen removal is vital to protect the catalyst).
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Add solvent and aqueous base.
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Heat to 80°C for 4 hours.
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Note: Do not exceed 100°C to avoid activating the C3-Cl bond or decarboxylation.
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Workup: Acidify to pH 3 with 1N HCl (to protonate the carboxylic acid), extract with Ethyl Acetate, and purify via silica gel chromatography (MeOH/DCM gradient).
References
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PubChem. 5-Bromo-1H-indole-2-carboxylic acid (Parent Compound Data).[1][2] National Library of Medicine. Available at: [Link]
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Khan Academy. Reactivity of Carboxylic Acid Derivatives. (Mechanistic grounding for amidation protocols). Available at: [Link]
